

A Comparative Guide to the Quantum Yield of Bodipy Derivatives

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Compound of Interest

Compound Name: *Bodipy 8-Chloromethane*

Cat. No.: *B140690*

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Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules widely utilized in life sciences, materials science, and energy research.[1] Their popularity stems from a unique combination of desirable properties: high fluorescence quantum yields, exceptional photostability, narrow and symmetric emission peaks, and spectral properties that can be finely tuned through chemical modification.[1][2] The quantum yield (Φ_F), which represents the efficiency of converting absorbed photons into emitted fluorescent photons, is a critical parameter for evaluating the performance of these dyes.[1] A high quantum yield results in brighter signals and an improved signal-to-noise ratio in imaging and detection applications.[1]

However, the quantum yield of BODIPY dyes is not constant; it is highly sensitive to the dye's molecular structure and its surrounding environment, such as the solvent polarity.[3][4] Modifications to the core BODIPY structure, by adding different substituent groups, can dramatically alter the quantum yield, either enhancing or quenching the fluorescence.[3][5] This guide provides a comparative overview of the quantum yields of various BODIPY derivatives, supported by experimental data and methodologies, to assist researchers in selecting the optimal probe for their specific application.

Data Presentation: Quantum Yield Comparison

The fluorescence quantum yield of BODIPY derivatives is significantly influenced by their substitution pattern and the solvent used for measurement. The following table summarizes the quantum yields (Φ_F) for a selection of derivatives, illustrating these effects.

BODIPY Derivative Class	Specific Derivative/Substituent	Solvent	Quantum Yield (Φ_F)	Reference
Standard/Alkyl-Substituted	Standard BODIPY (e.g., BODIPY FL)	Water/Organic	~0.9 - 1.0	[6][7]
CH ₂ -bis(BODIPY)s (Dimer)	n-Heptane	0.99	[4]	
CH ₂ -bis(BODIPY)s (Dimer)	Ethanol	0.06	[4]	
CH ₂ -bis(BODIPY)s (Dimer)	DMSO	0.008	[4]	
Water-Soluble Dye A	Methylene Chloride	0.68	[8]	
Water-Soluble Dye A	Ethanol	0.61	[8]	
Water-Soluble Dye A	PBS (pH 7.4)	0.042	[8]	
Halogenated	2,6-Diiodo BODIPY	All Solvents	< 0.02	[9]
2,6-Diiodo BODIPY (Derivative C)	PBS (pH 7.4)	0.012	[8]	
2,6-Dibromo BODIPY	Methanol / PBS	Low	[5]	
Aryl/Heterocycle Substituted	meso-(2-pyridyl)-BODIPY	Various	Consistently low	[10]

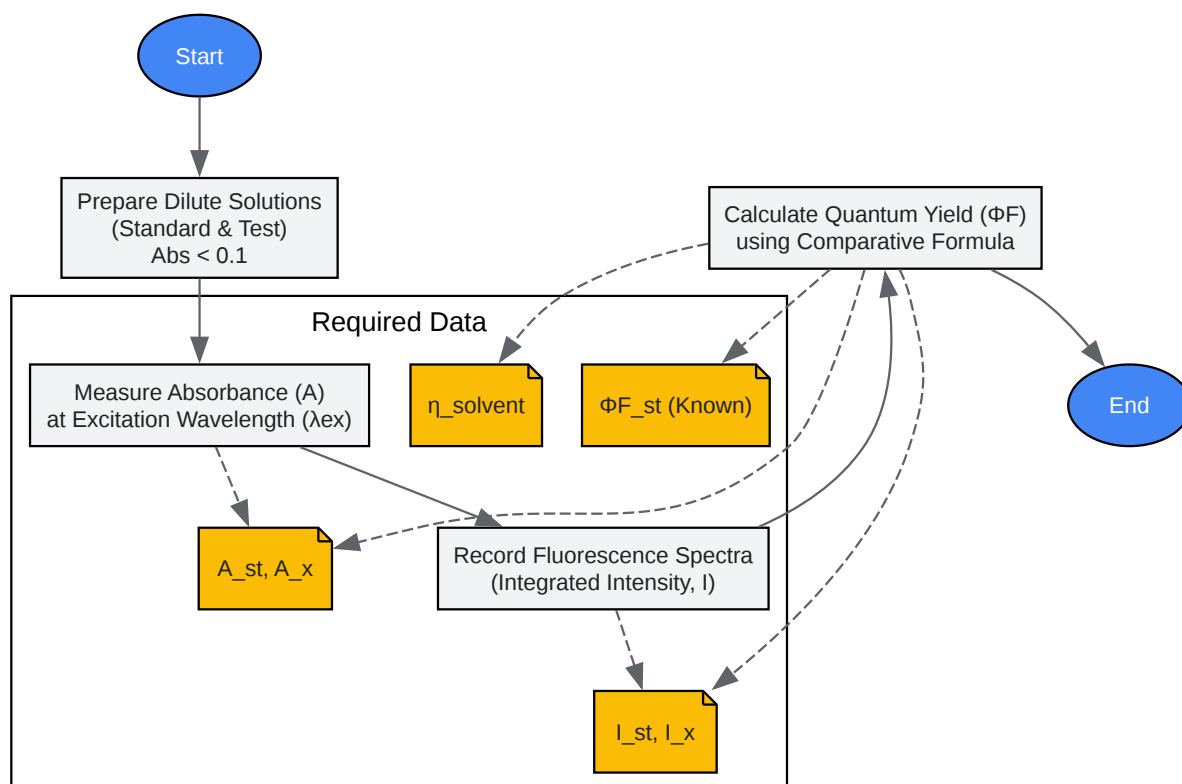
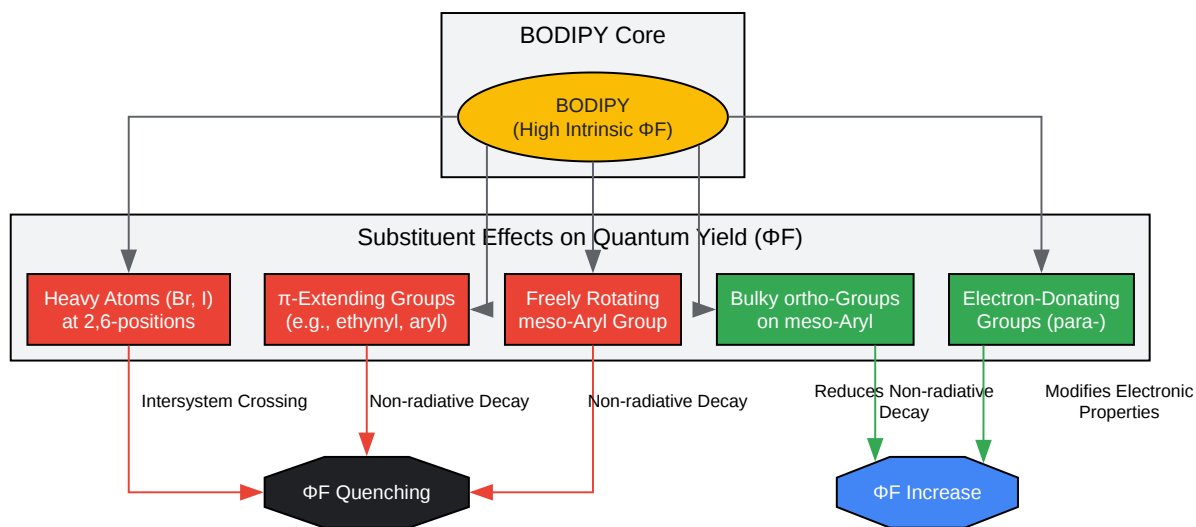
meso-phenyl with ortho- substituents	Various	Increased vs. unsubstituted		
3,5-di(thien-2- ylthio)-BODIPY	Various	Modest	[11]	
3,5-di(dithien-2- ylthio)-BODIPY	Various	No Fluorescence	[11]	
Benzimidazole functionalized (Cpd 3)	Acetonitrile	0.031	[2]	
π -Conjugated Systems	2,6-diethynyl BODIPY (Derivative D)	PBS (pH 7.4)	0.019	[8]
2-phenylethynyl BODIPY	Methanol / PBS	Low	[5]	

Key Factors Influencing BODIPY Quantum Yield

The data highlights several key structural modifications that predictably alter the fluorescence quantum yield:

- **Halogenation:** The introduction of heavy atoms like iodine or bromine at the 2 and 6 positions of the BODIPY core consistently leads to a dramatic decrease in fluorescence quantum yield.[5][9] This "heavy atom effect" promotes intersystem crossing to the triplet state, a non-radiative decay pathway, thereby quenching fluorescence.[5][9]
- **Solvent Polarity:** The environment plays a crucial role. For many derivatives, quantum yield is high in non-polar solvents but decreases significantly in polar or electron-donating solvents.[4][9] Aggregation in aqueous solutions can also lead to self-quenching and lower quantum yields.[8]
- **π -System Extension:** Extending the π -conjugated system, for example by adding ethynyl groups, can red-shift the absorption and emission spectra but often leads to a lower quantum yield due to enhanced non-radiative decay pathways.[5][8]

- **Meso-Position Substitution:** The group at the meso (or 8) position has a profound impact. Free rotation of a meso-phenyl group can create a non-radiative decay channel, lowering the quantum yield. Introducing bulky ortho-substituents on this phenyl ring can restrict this rotation, thereby increasing the quantum yield.^[3] The electronic nature of the substituent also matters; electron-withdrawing groups like nitro can quench fluorescence, while chloro-substituents have been shown to increase it.^[10]



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